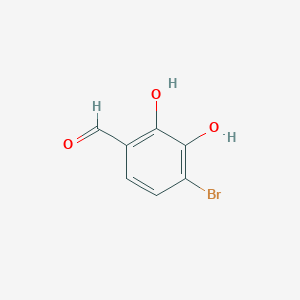
4-Bromo-2,3-Dihydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,3-Dihydroxybenzaldehyde is an organic compound with the molecular formula C7H5BrO3 It is a derivative of benzaldehyde, characterized by the presence of bromine and two hydroxyl groups on the benzene ring
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-2,3-Dihydroxybenzaldehyde are the Wnt/β-Catenin and Autophagy pathways, as well as the TGF-β pathway . These pathways play crucial roles in various biological processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound: interacts with its targets by modulating their activities. It activates the Wnt/β-Catenin and Autophagy pathways through the phosphorylation of GSG3β and β-catenin . It also increases the levels of autophagic vacuoles and autophagy regulatory proteins Atg7, Atg5, Atg16L, and LC3B . Furthermore, it inhibits the TGF-β pathway, which promotes the transition to the catagen phase .
Biochemical Pathways
The activation of the Wnt/β-Catenin and Autophagy pathways by This compound leads to increased cell proliferation and differentiation . The inhibition of the TGF-β pathway prevents the transition to the catagen phase, promoting hair growth .
Pharmacokinetics
The ADME properties of This compound Given its solubility in methanol , it is likely that it can be absorbed and distributed in the body
Result of Action
The molecular and cellular effects of This compound ’s action include increased cell proliferation and differentiation, as well as promotion of hair growth . These effects are a result of its interaction with the Wnt/β-Catenin, Autophagy, and TGF-β pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, hyperglycemia can trigger metabolic and inflammatory responses, leading to vascular inflammation and consequently inducing microvascular and/or macrovascular diabetic complications . In such an environment, This compound has been found to have anti-inflammatory and anti-diabetes effects .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions due to the presence of its functional groups . The bromine atom can act as a good leaving group in nucleophilic substitution reactions, while the hydroxyl groups can participate in hydrogen bonding and other polar interactions .
Cellular Effects
The cellular effects of 4-Bromo-2,3-Dihydroxybenzaldehyde are not well-documented. Related compounds have been shown to have various effects on cells. For example, 5-Bromo-3,4-dihydroxybenzaldehyde has been reported to promote hair growth by activating Wnt/β-Catenin and autophagy pathways and inhibiting the TGF-β pathway in dermal papilla cells .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is likely that the compound exerts its effects at the molecular level through interactions with various biomolecules. For instance, the bromine atom in the compound could potentially interact with biomolecules through halogen bonding .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions and can be stored in a refrigerator .
Metabolic Pathways
It is known that the compound can be synthesized from 3-bromophenol in a one-step reaction .
Transport and Distribution
It is soluble in methanol, which suggests that it could potentially be transported and distributed in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-Dihydroxybenzaldehyde typically involves the bromination of 2,3-dihydroxybenzaldehyde. One common method includes the use of bromine in an organic solvent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, solvent, and bromine concentration to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3-Dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-Bromo-2,3-dihydroxybenzoic acid.
Reduction: 4-Bromo-2,3-dihydroxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2,3-Dihydroxybenzaldehyde has diverse applications in scientific research:
Comparison with Similar Compounds
- 4-Bromo-2,5-Dihydroxybenzaldehyde
- 4-Bromo-2,4-Dihydroxybenzaldehyde
- 4-Bromo-2,6-Dihydroxybenzaldehyde
Uniqueness: 4-Bromo-2,3-Dihydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers unique advantages in selective synthesis and targeted biological applications .
Properties
IUPAC Name |
4-bromo-2,3-dihydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-5-2-1-4(3-9)6(10)7(5)11/h1-3,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCUKGXCILNDRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
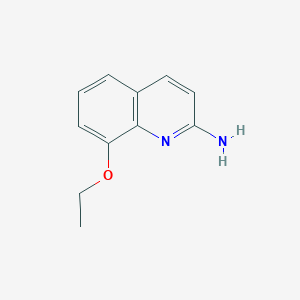
![1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(3-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B2704653.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2704656.png)
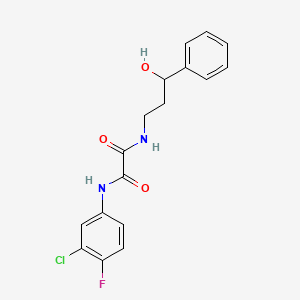
![N-(3,4-difluorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2704658.png)
![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}benzonitrile](/img/structure/B2704661.png)
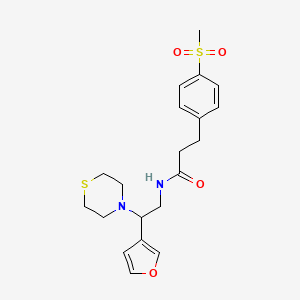
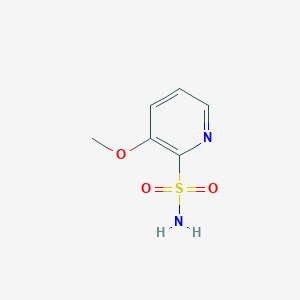
![1-[(4-fluorophenyl)methyl]-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea](/img/structure/B2704666.png)
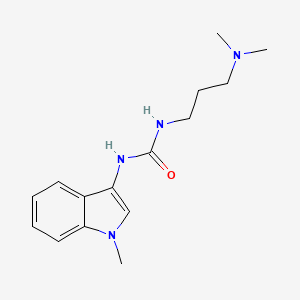
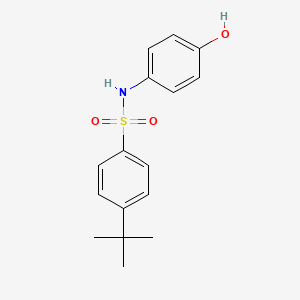

![2-Cyclopentyl-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2704673.png)
![ethyl 2-{2-[(5-{[(4-methoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2704674.png)
